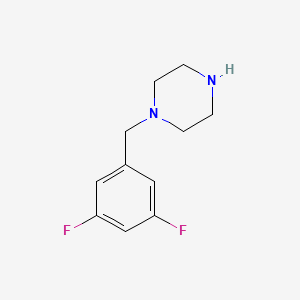

1-(3,5-Difluorobenzyl)piperazine

Description

Contextualization within Piperazine-Containing Chemical Space

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structural motif is a ubiquitous scaffold in medicinal chemistry, found in a wide array of approved drugs and clinical candidates. echemi.com The versatility of the piperazine ring allows for the introduction of various substituents at its nitrogen atoms, leading to a vast chemical space with diverse pharmacological properties. Piperazine derivatives have been successfully developed as antipsychotics, antidepressants, anxiolytics, and antiemetics, among other therapeutic agents. The introduction of a benzyl (B1604629) group on one of the piperazine nitrogens, as seen in benzylpiperazine, often imparts central nervous system (CNS) activity. The further addition of fluorine atoms to the benzyl ring, as in 1-(3,5-Difluorobenzyl)piperazine, can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics.

Academic Significance and Research Trajectories

The academic significance of this compound lies in its potential to serve as a novel chemical probe and a building block for the synthesis of more complex molecules with tailored biological activities. The difluoro substitution pattern is of particular interest as it can influence receptor binding affinity and selectivity. Research trajectories for this compound are likely to focus on its synthesis, characterization, and evaluation in various biological assays to elucidate its pharmacological profile.

The synthesis of monosubstituted piperazines like this compound can be achieved through several established methods. One common approach involves the reaction of piperazine with a suitable benzylating agent, such as 3,5-difluorobenzyl chloride. Protecting group strategies are often employed to ensure mono-substitution.

Overview of Principal Research Domains

Based on the known activities of structurally related piperazine derivatives, the principal research domains for this compound are anticipated to be in the field of neuroscience. Specifically, its potential interactions with key CNS targets such as dopamine (B1211576), serotonin (B10506), and sigma receptors are of high interest.

Dopamine D2 Receptors: Arylpiperazine derivatives have been extensively studied for their interaction with dopamine D2 receptors, which are crucial targets in the treatment of psychosis. The nature of the substituent on the piperazine nitrogen can determine whether the compound acts as an agonist, antagonist, or partial agonist at these receptors.

Serotonin 5-HT1A Receptors: The 5-HT1A receptor is another important target for piperazine-containing compounds, with ligands for this receptor showing efficacy in treating anxiety and depression. The substitution pattern on the aromatic ring can significantly influence affinity and selectivity for the 5-HT1A receptor over other serotonin receptor subtypes.

Sigma-1 Receptors: Sigma receptors, particularly the sigma-1 subtype, are involved in a variety of cellular functions and have been implicated in neurological disorders. Several piperazine derivatives have shown high affinity for sigma-1 receptors, suggesting a potential therapeutic application in areas such as neuropathic pain and neuroprotection.

The table below summarizes the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C11H14F2N2 |

| Molecular Weight | 212.24 g/mol |

| CAS Number | 868054-29-9 |

| Appearance | Solid |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

This data is compiled from publicly available chemical databases.

Further research is necessary to fully characterize the pharmacological profile of this compound and to determine its potential as a lead compound for the development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

1-[(3,5-difluorophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2/c12-10-5-9(6-11(13)7-10)8-15-3-1-14-2-4-15/h5-7,14H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUFJPFAJJKTOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382454 | |

| Record name | 1-(3,5-Difluorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868054-29-9 | |

| Record name | 1-(3,5-Difluorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 3,5 Difluorobenzyl Piperazine and Its Derivatives

Established Synthetic Routes to the 1-(3,5-Difluorobenzyl)piperazine Scaffold

The construction of the this compound core can be approached through several reliable synthetic methodologies. These routes offer flexibility in terms of starting materials and reaction conditions, allowing for adaptation to specific laboratory settings and scales.

Reductive Amination Pathways

Reductive amination serves as a direct and efficient method for the synthesis of this compound. This one-pot reaction typically involves the condensation of 3,5-difluorobenzaldehyde (B1330607) with piperazine (B1678402) to form an intermediate iminium ion, which is then reduced in situ to the desired secondary amine. A common and mild reducing agent employed for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) nih.govgoogle.com. This reagent is favored for its selectivity and tolerance of a wide range of functional groups. The reaction is typically carried out in a chlorinated solvent such as 1,2-dichloroethane (B1671644) (DCE) or dichloromethane (B109758) (DCM) at ambient temperature. The use of a slight excess of the amine and the reducing agent can help drive the reaction to completion.

N-Alkylation Strategies

N-alkylation represents another fundamental approach to the synthesis of this compound. This method involves the direct reaction of piperazine with a 3,5-difluorobenzyl halide, such as 3,5-difluorobenzyl chloride or bromide. To favor mono-alkylation and minimize the formation of the undesired 1,4-bis(3,5-difluorobenzyl)piperazine, a large excess of piperazine is often used. The reaction is typically performed in a polar aprotic solvent like acetonitrile (B52724) or N,N-dimethylformamide (DMF) in the presence of a base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), to neutralize the hydrohalic acid byproduct researchgate.netorgsyn.org.

A refined N-alkylation strategy involves the use of a monopiperazinium salt. By protonating one of the nitrogen atoms of piperazine, its nucleophilicity is significantly reduced, thus favoring the mono-alkylation product. This can be achieved by reacting piperazine with one equivalent of a strong acid, such as hydrochloric acid, prior to the addition of the alkylating agent orgsyn.orggoogle.com.

Multi-Step Synthesis via Protected Intermediates

To achieve high selectivity for mono-alkylation and simplify purification, a multi-step approach utilizing a protected piperazine derivative is frequently employed. The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group. The synthesis commences with the mono-protection of piperazine to yield tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) researchgate.netnih.gov.

The subsequent N-alkylation of N-Boc-piperazine with a 3,5-difluorobenzyl halide proceeds exclusively at the unprotected secondary amine. This reaction is typically carried out under basic conditions, for instance, using potassium carbonate in acetonitrile researchgate.net. The resulting intermediate, tert-butyl 4-(3,5-difluorobenzyl)piperazine-1-carboxylate, is then subjected to a deprotection step to remove the Boc group. This is readily achieved under acidic conditions, commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane or by using hydrochloric acid in an alcoholic solvent, to afford the final product, this compound, often as a salt which can be neutralized in a subsequent workup nih.govjgtps.com.

Optimization of Reaction Conditions and Parameters for Enhanced Yield and Purity

The efficiency of the synthesis of this compound can be significantly influenced by the careful control of reaction parameters. In N-alkylation reactions, the choice of solvent, base, and temperature plays a crucial role. For instance, the use of a non-polar aprotic solvent can influence the reaction mechanism and yield researchgate.net. The slow addition of the alkylating agent to a solution of piperazine can also help to minimize di-alkylation.

In reductive amination, the pH of the reaction mixture can affect the rate of iminium ion formation and the stability of the reducing agent. The use of a mild acid catalyst, such as acetic acid, can sometimes accelerate the initial condensation step nih.gov. Purification strategies, such as column chromatography or recrystallization of the product salt, are essential to obtain high-purity this compound nih.govgoogleapis.com.

Derivatization Strategies for Novel Analogs

The secondary amine of this compound is a versatile functional group that allows for a wide range of chemical transformations to produce novel analogs.

Introduction of Varied Substituents on the Piperazine Nitrogen

The free secondary amine of this compound can readily undergo N-acylation and N-alkylation reactions to introduce a diverse array of substituents.

N-Acylation: Amide derivatives can be synthesized by reacting this compound with various acylating agents such as acid chlorides or carboxylic acids activated with coupling reagents. For example, the reaction with an acid chloride is typically carried out in an inert solvent like dichloromethane in the presence of a base such as triethylamine to scavenge the HCl produced nih.gov. Alternatively, direct amide coupling with a carboxylic acid can be achieved using standard coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalyst such as 4-(Dimethylamino)pyridine (DMAP).

N-Alkylation: Further alkylation at the N4 position can be accomplished by reacting this compound with a second, different alkyl halide. Similar to the initial synthesis, controlling the stoichiometry and reaction conditions is important to ensure mono-alkylation at the desired nitrogen. Reductive amination can also be employed to introduce further alkyl groups by reacting with an appropriate aldehyde or ketone in the presence of a reducing agent nih.gov.

These derivatization strategies provide access to a vast chemical space of novel 1,4-disubstituted piperazines with the 3,5-difluorobenzyl moiety, enabling the exploration of their potential applications in various scientific fields.

Functionalization of the Difluorobenzyl Moiety

The 3,5-difluorobenzyl group presents a unique substrate for various chemical transformations, allowing for the introduction of additional functional groups that can modulate the physicochemical and pharmacological properties of the resulting molecules. Key strategies for its functionalization include nucleophilic aromatic substitution, electrophilic aromatic substitution, and metallation-based approaches.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine substituents on the aromatic ring are susceptible to displacement by strong nucleophiles, a classic example of nucleophilic aromatic substitution (SNAr). The reaction is facilitated by the strong electron-withdrawing effect of the fluorine atoms, which activates the ring towards nucleophilic attack. This methodology is particularly useful for introducing oxygen, nitrogen, and sulfur-containing functional groups.

A general representation of this transformation involves the reaction of a this compound derivative with a nucleophile, typically in the presence of a base and in a polar aprotic solvent at elevated temperatures. The substitution can theoretically occur at either the C3 or C5 position.

Table 1: Hypothetical Nucleophilic Aromatic Substitution Reactions on a this compound Derivative

| Entry | Nucleophile (Nu-H) | Base | Solvent | Product |

| 1 | Phenol | K2CO3 | DMF | 1-((3-fluoro-5-phenoxyphenyl)methyl)piperazine derivative |

| 2 | Morpholine | NaH | DMSO | 1-((3-fluoro-5-morpholinophenyl)methyl)piperazine derivative |

| 3 | Thiophenol | Cs2CO3 | NMP | 1-((3-fluoro-5-(phenylthio)phenyl)methyl)piperazine derivative |

Note: This table represents potential transformations based on established SNAr methodologies. Specific reaction conditions and outcomes for this compound would require experimental validation.

Electrophilic Aromatic Substitution

While the difluorinated ring is deactivated towards electrophilic attack, reactions such as nitration and halogenation can still be achieved under forcing conditions. The directing effect of the fluorine atoms and the benzylpiperazine group will influence the position of substitution. Fluorine is an ortho, para-director, while the benzylpiperazine moiety is also generally considered to be ortho, para-directing, albeit with potential deactivating effects due to the protonated nitrogen under acidic conditions. Therefore, electrophilic substitution is most likely to occur at the C2, C4, or C6 positions of the benzene (B151609) ring.

Nitration, for instance, can be carried out using a mixture of nitric acid and sulfuric acid. The resulting nitro-substituted derivative can then serve as a versatile intermediate for further functionalization, such as reduction to an amino group.

Table 2: Potential Electrophilic Aromatic Substitution on this compound

| Entry | Reagents | Reaction | Product |

| 1 | HNO3, H2SO4 | Nitration | 1-((2-nitro-3,5-difluorophenyl)methyl)piperazine |

| 2 | Br2, FeBr3 | Bromination | 1-((2-bromo-3,5-difluorophenyl)methyl)piperazine |

Note: The regioselectivity and feasibility of these reactions on the this compound core require experimental verification.

Directed Ortho-Metallation (DoM)

A powerful strategy for the regioselective functionalization of aromatic rings is directed ortho-metallation (DoM). wikipedia.org In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents.

For a derivative of this compound, the nitrogen atom of the piperazine ring could potentially act as a directing group, although the flexibility of the benzyl (B1604629) linker might pose challenges. A more likely scenario involves the use of a derivative where a directing group is installed on the piperazine nitrogen, such as an amide or a carbamate. Alternatively, the benzylamine (B48309) nitrogen itself could direct lithiation. This would direct functionalization specifically to the C2 or C6 positions of the difluorobenzyl ring.

Table 3: Illustrative Directed Ortho-Metallation of a this compound Derivative

| Entry | Directing Group (on Piperazine) | Electrophile (E+) | Product (at C2/C6) |

| 1 | Boc | I2 | 1-((2-iodo-3,5-difluorophenyl)methyl)piperazine derivative |

| 2 | CONEt2 | (CH3)3SiCl | 1-((2-(trimethylsilyl)-3,5-difluorophenyl)methyl)piperazine derivative |

| 3 | Boc | CO2 | 2-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)-4,6-difluorobenzoic acid |

Note: This table outlines hypothetical applications of DoM principles. The efficiency and regioselectivity would be highly dependent on the specific directing group and reaction conditions.

Structure Activity Relationship Sar Studies of 1 3,5 Difluorobenzyl Piperazine and Its Analogs

Impact of Difluorobenzyl Substitution Patterns on Biological Activity

The substitution pattern of the fluorine atoms on the benzyl (B1604629) group of 1-benzylpiperazine (B3395278) derivatives plays a significant role in modulating their biological activity. While specific comparative studies on the 3,5-difluoro substitution pattern of the title compound are not extensively detailed in the available literature, general principles of fluorine substitution in drug design can provide valuable insights. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can influence a molecule's metabolic stability, lipophilicity, and binding interactions with target proteins.

In a broad analysis of fluorination on aminergic G protein-coupled receptor (GPCR) ligands, it was observed that fluorination of the aromatic ring does not show a uniform trend in affecting binding affinity. mdpi.com However, a notable observation was that fluorine substitution at the ortho position was more likely to have a positive effect on potency compared to substitutions at the meta or para positions. mdpi.com This suggests that the placement of fluorine atoms can significantly alter the electronic and steric properties of the benzyl ring, thereby influencing its interaction with the receptor's binding pocket. For instance, the introduction of fluorine can alter the pKa of nearby functional groups and create new hydrogen bonding opportunities.

Table 1: Impact of Aromatic Fluorine Substitution on Biological Activity of Selected Piperazine (B1678402) Derivatives

| Compound/Analog Type | Substitution Pattern | Observed Effect on Biological Activity | Reference |

| Aminergic GPCR Ligands | ortho-Fluoro | Generally positive effect on potency | mdpi.com |

| Aminergic GPCR Ligands | meta-Fluoro or para-Fluoro | No clear trend observed | mdpi.com |

| Chalcone-piperazine derivatives | 2-Fluorophenyl | Good inhibition profile towards hCA I and II isoenzymes | tandfonline.comnih.gov |

| Chalcone-piperazine derivatives | 4-Fluorophenyl | Good inhibition profile towards hCA I and II isoenzymes | tandfonline.comnih.gov |

This table is generated based on general findings in the literature and on related compound classes, as direct comparative data for 1-(3,5-Difluorobenzyl)piperazine analogs with varying difluoro-patterns is limited.

Modulations of the Piperazine Ring for SAR Elucidation

The piperazine ring is a common scaffold in many biologically active compounds due to its ability to be substituted at two positions, its basic nature, and its favorable pharmacokinetic properties. researchgate.net Modifications of the piperazine ring in this compound analogs are a key strategy for elucidating the structure-activity relationship and for optimizing drug candidates. These modifications can include the introduction of substituents on the piperazine ring itself or the complete replacement of the piperazine moiety with other cyclic amines.

The nitrogen atoms of the piperazine ring are crucial for its biological activity, often participating in ionic interactions with acidic residues in the binding site of target proteins. researchgate.net The substitution on the N1 nitrogen with the 3,5-difluorobenzyl group is a defining feature of the title compound. Further substitution on the N4 nitrogen with various chemical groups can dramatically alter the compound's pharmacological profile. For example, in a series of natural product derivatives, the introduction of a piperazine moiety and subsequent substitution on the 4-position of the piperazine ring were shown to significantly influence their cytotoxic activity against cancer cell lines. tandfonline.comnih.gov

Table 2: Potential Modulations of the Piperazine Ring and Their Expected Impact on SAR

| Modulation Strategy | Rationale | Potential Impact on Biological Activity |

| Substitution at N4 | Introduce diverse functional groups to probe the binding pocket. | Alteration of potency, selectivity, and pharmacokinetic properties. |

| Introduction of substituents on the piperazine ring carbons | Introduce stereocenters and modify the ring conformation. | Potential for increased selectivity and improved binding affinity. |

| Replacement of the piperazine ring with other cyclic diamines (e.g., homopiperazine) | Alter the distance and geometry between the nitrogen atoms. | Changes in receptor affinity and selectivity. |

This table presents hypothetical modulation strategies based on general principles of medicinal chemistry and SAR of related piperazine-containing compounds.

Conformational Analysis and Pharmacophore Mapping

The three-dimensional arrangement of a molecule, including its conformational preferences and the spatial distribution of its key chemical features (pharmacophore), is a critical determinant of its interaction with a biological target. Conformational analysis of this compound and its analogs helps to understand the energetically favorable shapes the molecule can adopt, while pharmacophore mapping identifies the essential elements required for biological activity.

Studies on related 1-substituted piperazine derivatives have provided insights into their conformational behavior. For instance, a conformational analysis of 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity suggested a model for their bioactive conformation and led to the design of a pharmacophore model. nih.gov This model proposed that the bioactive derivatives should be composed of 11 features that characterize the binding of these ligands to their receptor. nih.gov Such an approach could be applied to this compound to elucidate its pharmacophoric features.

A pharmacophore for a typical benzylpiperazine derivative might include:

An aromatic feature corresponding to the difluorobenzyl ring.

One or two hydrogen bond acceptor features from the fluorine atoms.

A basic nitrogen atom in the piperazine ring, which is often protonated at physiological pH and can form an ionic interaction.

A second nitrogen atom in the piperazine ring that can act as a hydrogen bond acceptor or be a point of substitution for further interactions.

Bioisosteric Replacements within the Core Structure

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance the desired biological or physical properties of the compound without making significant changes to the chemical structure. In the context of this compound, the piperazine ring is a prime candidate for bioisosteric replacement.

The piperazine moiety is often used to introduce a basic center and to modulate the physicochemical properties of a molecule. However, in some cases, it may be associated with undesirable properties such as poor selectivity or metabolic instability. Replacing the piperazine ring with a bioisostere can address these issues. A variety of piperazine bioisosteres have been explored in drug design. blumberginstitute.org

One common class of piperazine bioisosteres are diazabicycloalkanes. These are rigid or semi-rigid structures that mimic the spatial arrangement of the nitrogen atoms in piperazine but with a more constrained conformation. This rigidity can lead to increased selectivity for a particular receptor subtype by reducing the number of possible conformations and locking the molecule in a bioactive shape. Examples of diazabicycloalkanes used as piperazine bioisosteres include diazabicyclo[2.2.1]heptane and diazabicyclo[3.2.1]octane.

Another approach is the use of substituted piperidines or pyrrolidines that can present similar pharmacophoric features to the piperazine ring. For example, a 4-aminopiperidine (B84694) or a 3-aminopyrrolidine (B1265635) could position a basic nitrogen atom in a similar region of space as the N4-nitrogen of the piperazine ring in this compound. The choice of a specific bioisostere depends on the desired properties and the specific requirements of the biological target.

Table 3: Common Bioisosteric Replacements for the Piperazine Ring

| Bioisostere | Structural Features | Potential Advantages |

| Homopiperazine | Seven-membered ring with two nitrogen atoms. | Alters the distance between nitrogen atoms, potentially improving binding. |

| Diazabicycloalkanes | Rigid, bicyclic structures containing two nitrogen atoms. | Increased conformational rigidity, leading to higher selectivity. |

| Substituted Piperidines/Pyrrolidines | Five or six-membered rings with one nitrogen and other functional groups. | Can mimic the key interactions of the piperazine ring with potentially different physicochemical properties. |

| 1,4,5,6-tetrahydro-1,2,4-triazine | A six-membered ring with three nitrogen atoms. | Can act as a replacement for both piperazine and morpholine. blumberginstitute.org |

This table provides examples of potential bioisosteric replacements for the piperazine ring based on established principles in medicinal chemistry.

Preclinical Pharmacological Investigations and Biological Activities of 1 3,5 Difluorobenzyl Piperazine and Its Derivatives

In Vitro Biological Activity Profiling

The in vitro evaluation of 1-(3,5-Difluorobenzyl)piperazine derivatives has been a cornerstone of understanding their therapeutic potential. These studies have provided critical insights into their mechanisms of action at the molecular level, primarily through the inhibition of specific enzymes.

Enzyme Inhibition Studies

The ability of this compound and its analogs to inhibit various enzymes has been a major focus of research. These investigations have spanned a diverse array of enzymatic targets, revealing a rich and complex pharmacological profile.

While direct inhibitory data for this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is not extensively documented in publicly available literature, the broader class of benzylpiperidine and related derivatives has been the subject of significant investigation as cholinesterase inhibitors. These studies provide a basis for understanding the potential of the benzylpiperazine scaffold in this context.

Structure-activity relationship (SAR) studies on related 1-benzylpiperidine (B1218667) derivatives have shown that modifications to the benzyl (B1604629) and piperidine (B6355638) rings can significantly influence inhibitory potency and selectivity. For instance, the introduction of specific substituents on the benzyl ring and the nature of the group attached to the piperidine nitrogen are critical determinants of activity. One of the most potent AChE inhibitors from a series of 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives was 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride, with an IC50 value of 1.2 nM for AChE. nih.gov This compound demonstrated high selectivity for AChE over BChE. nih.gov Another potent inhibitor, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (donepezil), exhibited an IC50 of 5.7 nM for AChE and was 1250 times more selective for AChE than for BChE. nih.gov

These findings suggest that the benzylpiperazine moiety could serve as a valuable scaffold for the design of new cholinesterase inhibitors. The 3,5-difluoro substitution pattern on the benzyl ring of this compound could offer unique electronic and conformational properties that may influence its binding to the active site of AChE and BChE. Further empirical studies are necessary to elucidate the precise inhibitory profile of this compound and its derivatives against these enzymes.

Table 1: AChE and BChE Inhibitory Activities of Related Benzylpiperidine Derivatives

| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity (BChE/AChE) |

| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine HCl | 1.2 | ~41,640 | ~34700 |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | 5.7 | ~7125 | 1250 |

Data sourced from references nih.govnih.gov.

The inhibition of beta-secretase 1 (BACE-1), a key enzyme in the production of amyloid-beta peptides, is a major therapeutic strategy for Alzheimer's disease. While specific data for this compound is limited, the broader class of piperazine (B1678402) derivatives has been extensively explored as BACE-1 inhibitors.

Research into piperazine sulfonamide derivatives has demonstrated their potential as BACE-1 inhibitors. nih.gov Through iterative design and synthesis, compounds that potently lower amyloid-beta levels in vivo have been identified. nih.gov The piperazine ring in these inhibitors often interacts with the catalytic aspartate residues (Asp32 and Asp228) in the active site of BACE-1. mdpi.com Furthermore, structure-based design has led to the development of piperazine-based biphenyl (B1667301) analogs that exhibit significant BACE-1 inhibitory activity. mdpi.com

The 3,5-difluorobenzyl group in this compound could potentially engage in favorable interactions within the hydrophobic pockets of the BACE-1 active site. Further studies are warranted to determine the BACE-1 inhibitory activity of this specific compound and its derivatives.

Regarding lipoxygenase (LOX) inhibition, an area relevant to inflammatory diseases, specific data for benzylpiperazine derivatives is sparse. However, studies on piperine (B192125) and its derivatives have shown that these compounds can inhibit LOX. nih.gov This indicates that piperidine-like structures can interact with the active site of LOX, although direct extrapolation to benzylpiperazine requires further investigation.

Selective inhibition of histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic strategy for various diseases, including cancer and central nervous system disorders. The benzylpiperazine scaffold has been identified as a key component in the design of selective HDAC6 inhibitors.

Specifically, the 1-benzhydryl piperazine structure has been utilized as a "cap" group in the design of potent and selective HDAC6 inhibitors. nih.govnih.gov In one study, a hybrid molecule combining elements of cetirizine (B192768) and tubastatin A, which featured a benzhydryl piperazine moiety, demonstrated potent HDAC6 inhibition with an IC50 value of 0.11 µM. nih.gov Structure-activity relationship studies revealed that the linker length between the piperazine ring and the zinc-binding group is critical for both potency and selectivity. nih.gov Another study on 1-benzhydryl-piperazine-based HDAC inhibitors identified a phenyl-hydroxamic acid derivative as the most potent, with an HDAC6 IC50 of 0.031 µM. nih.gov The benzylpiperazine structure is thought to contribute to enhanced blood-brain barrier permeability, making it an attractive scaffold for CNS-targeted HDAC6 inhibitors. nih.gov

Table 2: HDAC6 Inhibitory Activity of Benzhydryl Piperazine Derivatives

| Compound | Linker | HDAC6 IC50 (µM) |

| Compound 2 (from nih.gov) | Hydroxamate | 0.11 |

| Phenyl-hydroxamic acid derivative (9b from nih.gov) | Phenyl-hydroxamic acid | 0.031 |

Data sourced from references nih.govnih.gov.

The inhibition of HIV-1 reverse transcriptase (RT) is a cornerstone of antiretroviral therapy. The piperazine scaffold has been incorporated into various classes of non-nucleoside reverse transcriptase inhibitors (NNRTIs).

One notable example is the development of diarylpyrimidine (DAPY) derivatives bearing a piperazine sulfonyl moiety. nih.govresearchgate.net These compounds have demonstrated potent activity against wild-type and drug-resistant HIV-1 strains. nih.gov The piperazine sulfonyl group was designed to enhance interactions with the backbone of the enzyme, thereby improving the resistance profile. nih.gov Another area of research has focused on piperidine-linked aminopyrimidine derivatives, where N-benzyl substitution was found to be crucial for broad potency against resistant mutant viruses. nih.gov A fragment-based approach has also been used to develop novel HIV-1 RT inhibitors, highlighting the importance of specific substitutions on the core scaffold for inhibitory activity. mdpi.com

These studies underscore the versatility of the piperazine and related N-benzyl structures in the design of potent HIV-1 RT inhibitors. The this compound scaffold represents a potential starting point for the development of new NNRTIs, with the difluoro substitution pattern offering a unique opportunity to modulate binding interactions within the NNRTI binding pocket.

Monoglyceride Lipase (B570770) (MAGL)

Research into the effects of this compound derivatives on monoglyceride lipase (MAGL) is an emerging area. While direct inhibitory data on the parent compound is not extensively documented in publicly available literature, the broader class of benzylpiperazine derivatives has been investigated for their potential to modulate MAGL activity. The strategic incorporation of the 3,5-difluorobenzyl moiety is a common approach in medicinal chemistry to enhance metabolic stability and binding affinity. Future studies may elucidate the specific interactions of this compound derivatives with MAGL and their potential as therapeutic agents for conditions where MAGL inhibition is beneficial.

Protein Kinases (e.g., ALK, JAK family)

The this compound scaffold has been identified as a promising framework for the design of protein kinase inhibitors. While specific data on its interaction with Anaplastic Lymphoma Kinase (ALK) or the Janus Kinase (JAK) family is not prominently available, the structural motifs present in this compound are relevant to kinase inhibitor design. The piperazine core is a common feature in many approved kinase inhibitors, and the difluorobenzyl group can be tailored to fit into specific ATP-binding pockets. The development of derivatives based on this scaffold represents an active area of research for targeted cancer therapy.

Receptor Interaction Studies

Neurotransmitter Receptors (e.g., Serotonin (B10506), Dopamine)

The interaction of N-benzylpiperazine (BZP) and its derivatives with neurotransmitter systems, particularly serotonin and dopamine (B1211576) pathways, has been a subject of investigation. BZP itself is known to increase the release of dopamine and serotonin. nih.gov Derivatives of BZP are being explored for their potential as multi-target ligands for various receptors, including those for dopamine and serotonin.

In a study focused on developing multi-target antipsychotic agents, a series of piperazine derivatives were synthesized and evaluated for their affinity to dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. rsc.org One particular derivative, which combines a multi-receptor mechanism, showed high mixed affinities for D2, 5-HT1A, and 5-HT2A receptors. rsc.org This compound also demonstrated favorable antipsychotic-like activities in animal models. rsc.org

Another study focused on synthesizing novel piperazine derivatives as agonists for dopamine D2/D3 and serotonin 5-HT1A receptors for the potential treatment of Parkinson's disease. researchgate.net Several of the synthesized compounds exhibited a multi-target combination of D2/5-HT1A agonism, with some showing potent agonistic activities on D2, D3, and 5-HT1A receptors. researchgate.net These findings suggest that the benzylpiperazine scaffold, including potentially the this compound core, is a viable starting point for designing ligands with specific neurotransmitter receptor profiles.

Antimicrobial Activity Evaluations (e.g., Mycobacterium tuberculosis, Helicobacter pylori)

The potential of piperazine-containing compounds as antimicrobial agents has been recognized, with research exploring their efficacy against a variety of pathogens. A study on novel piperazine derivatives of flavone (B191248) demonstrated significant antimicrobial activity. nih.gov Certain compounds in this series were found to be potent antimicrobial agents, showing greater potency than the standard drugs ciprofloxacin (B1669076) and miconazole (B906) against certain bacterial and fungal strains. nih.gov While this study did not specifically include this compound, it highlights the potential of the piperazine moiety in the development of new antimicrobial drugs. The inclusion of fluorine atoms in a molecule can often enhance its biological activity, suggesting that this compound derivatives could be promising candidates for future antimicrobial research against pathogens like Mycobacterium tuberculosis and Helicobacter pylori.

Anticancer and Cytotoxic Activity Assessments (e.g., tubulin inhibitors, antiproliferative effects)

The this compound structure has been incorporated into molecules designed for anticancer applications. In one study, a series of novel 1,4-disubstituted piperazine-2,5-dione derivatives were synthesized, including a compound with a 1-(3,5-difluorobenzoyl) group. nih.gov While structurally distinct from a benzyl group, this highlights the use of the 3,5-difluoro substitution pattern in the design of biologically active compounds. These derivatives were evaluated for their antioxidative activity and their ability to protect cells from oxidative damage, a process relevant to cancer development. nih.gov

Another study on piperazine-substituted 3,5-diarylisoxazolines revealed that several derivatives exhibited selective anticancer activity against human tumor cell lines, with some showing better cytotoxic activity than the positive control 5-fluorouracil. researchgate.net This suggests that the piperazine scaffold is a valuable component in the design of novel anticancer agents. Further investigation into derivatives of this compound is warranted to explore their potential as tubulin inhibitors or for their antiproliferative effects.

Anti-inflammatory Properties

Piperazine derivatives have been investigated for their anti-inflammatory properties. A series of novel piperazine derivatives of flavone were synthesized and screened for their ability to inhibit the pro-inflammatory cytokines TNF-α and IL-6. nih.gov Several of these compounds demonstrated promising anti-inflammatory activity, with some showing inhibitory activity comparable to or greater than the standard drug dexamethasone. nih.gov

Furthermore, a study on piperazine-substituted 3,5-diarylisoxazolines evaluated their in vitro anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net Several of these compounds showed a good inhibitory effect on the production of nitric oxide (NO), a key inflammatory mediator. researchgate.net These findings indicate that the piperazine scaffold is a promising template for the development of new anti-inflammatory agents. The specific contribution of the 1-(3,5-difluorobenzyl) moiety to the anti-inflammatory properties of such derivatives is an area that requires further dedicated research.

Antioxidant Activity Investigations

The piperazine nucleus is a core component in many compounds exhibiting antioxidant properties. nih.govresearchgate.net The antioxidant potential of piperazine derivatives is often evaluated through various in vitro assays that measure their ability to scavenge free radicals.

In studies of piperazine-containing compounds, their antioxidant capacity has been demonstrated through methods such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. For instance, a series of 1-aryl/aralkyl piperazine derivatives incorporating a xanthine (B1682287) moiety were synthesized and evaluated for their antioxidant activities. Among the tested compounds, some demonstrated notable DPPH radical scavenging activity, with IC50 values indicating their potency. nih.gov Specifically, compounds with hydroxyl group substitutions were found to be essential for significant antioxidant properties. nih.govjneonatalsurg.com

Another study on novel piperazine substituted indole (B1671886) derivatives also highlighted their antioxidant potential. jrespharm.com Compounds were assessed for their DPPH free radical scavenging activity, with some derivatives showing comparable efficacy to Vitamin E. jrespharm.com Similarly, research on piperazinyl flavone analogues revealed moderate radical scavenging potential, which was influenced by the substitution pattern on the phenyl ring of the piperazine moiety. nih.gov

While these studies establish the antioxidant potential of the broader piperazine class, specific data on the antioxidant activity of this compound from these investigations is not available. Further research is required to specifically quantify the radical scavenging and antioxidant capacity of this compound and its closely related derivatives.

Dual-Target Ligand Development

The development of single molecules that can interact with multiple targets is a growing strategy in drug discovery, particularly for complex multifactorial diseases like Alzheimer's. nih.govnih.gov The benzylpiperazine scaffold has been identified as a promising framework for designing such multi-target-directed ligands (MTDLs). jneonatalsurg.com

Researchers have explored the potential of benzylpiperazine derivatives as dual-acting inhibitors for Alzheimer's disease, targeting key pathological mechanisms such as acetylcholinesterase (AChE) activity and amyloid-beta (Aβ) aggregation. jneonatalsurg.com In silico, or computational, studies have been used to design and evaluate benzylpiperazine derivatives for their binding affinity to both AChE and Aβ. jneonatalsurg.com These computational models help in predicting the potential efficacy of new compounds before they are synthesized and tested in the laboratory.

For example, a study focused on designing N-benzylpiperidine analogs, a closely related structure, as multi-functional agents against both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), another key enzyme in Alzheimer's pathology. nih.gov This research highlights the utility of the benzyl-substituted amine scaffold in creating dual-target inhibitors. While these studies provide a strong rationale for the development of benzylpiperazine-based MTDLs, specific experimental data on this compound as a dual-target ligand is not yet detailed in the available literature.

In Vivo Preclinical Efficacy Studies (Excluding Human Trials)

Preclinical studies in animal models are crucial for evaluating the therapeutic potential of new compounds. Derivatives of benzylpiperazine have been investigated in various in vivo models to assess their effectiveness in treating pain and neurodegenerative conditions.

Analgesic Effects in Pain Models

The benzylpiperazine structure is a key component in the development of new analgesic agents. nih.gov A study focusing on new benzylpiperazine derivatives as σ1 receptor ligands demonstrated their potential in pain management. The σ1 receptor is known to modulate pain signaling, and antagonists of this receptor can enhance pain relief. nih.gov

In this research, a series of benzylpiperazine derivatives were synthesized and tested in mouse models of inflammatory and neuropathic pain. One of the lead compounds produced significant dose-dependent antinociceptive and anti-allodynic effects without causing sedation or impairing motor coordination. nih.gov These findings support the development of benzylpiperazine-based σ1 receptor antagonists as potential treatments for chronic pain. nih.gov However, specific in vivo analgesic data for this compound was not presented in this study.

Evaluation in Neurodegenerative Disease Models

The potential of piperazine derivatives as therapeutic agents for Alzheimer's disease has been a subject of investigation. nih.govnih.gov One area of focus has been on their ability to act as neuroprotective agents. For instance, N-benzylpiperazine (BZP) has been shown to induce mitochondrial proapoptotic pathways in in vitro studies, highlighting the need for careful structural modification to achieve desired therapeutic effects. nih.gov

More targeted approaches have looked at designing multi-target piperazine derivatives to address the complex nature of neurodegenerative diseases. nih.gov For example, N-benzylpiperidine analogs have been shown to ameliorate cognitive impairment in animal models of Alzheimer's disease induced by scopolamine (B1681570) or Aβ1-42. nih.gov These compounds also demonstrated brain acetylcholinesterase inhibitory potential and antioxidant properties in ex vivo analyses. nih.gov A recent study also uncovered a potent and selective butyrylcholinesterase (BChE) inhibitor with a 4-benzylpiperazinequinoline structure that showed neuroprotective and cognition-improving effects in various Alzheimer's disease pathology-like models. nih.gov While these studies are promising for the benzylpiperazine class, specific in vivo efficacy data for this compound in neurodegenerative disease models is yet to be reported.

Anti-Aggregating Properties (e.g., Aβ anti-aggregation)

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease, making the inhibition of this process a key therapeutic strategy. nih.gov Benzylpiperazine-based compounds have been investigated for their potential to interfere with Aβ aggregation.

In silico studies have suggested that benzylpiperazine derivatives could act as dual-action inhibitors, targeting both acetylcholinesterase and the aggregation of Aβ1–42. jneonatalsurg.com Furthermore, experimental studies on multitarget-directed N-benzylpiperidine analogs have shown that these compounds can inhibit both self-induced and AChE-induced Aβ aggregation, as confirmed by thioflavin T assays and atomic force microscopy. nih.gov Another study on donepezil-arylsulfonamide hybrids, which can incorporate a benzylpiperazine moiety, also demonstrated their ability to inhibit Aβ aggregation. nih.gov These findings indicate the potential of the benzylpiperazine scaffold to yield compounds with anti-amyloidogenic properties. However, direct experimental evidence and specific data on the Aβ anti-aggregating properties of this compound are not currently available.

Computational Chemistry and Molecular Modeling of 1 3,5 Difluorobenzyl Piperazine and Its Interactions

Ligand-Protein Docking Simulations for Target Binding

Ligand-protein docking is a computational method used to predict the preferred orientation of a molecule when bound to a protein target. This simulation helps in understanding the binding mode and affinity of the ligand. For 1-(3,5-Difluorobenzyl)piperazine, docking studies are instrumental in identifying potential biological targets and elucidating the key intermolecular interactions that stabilize the ligand-protein complex.

While specific docking studies on this compound are not extensively published, research on closely related arylpiperazine and benzylpiperazine derivatives provides significant insights. nih.govnih.gov For instance, docking studies on arylpiperazine derivatives targeting the serotonin (B10506) 5-HT1A receptor show that the piperazine (B1678402) nitrogen often forms a crucial ionic interaction with an acidic residue, such as Aspartic acid, in the receptor's binding pocket. nih.gov The aromatic part of the molecule typically engages in hydrophobic and π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan. nih.gov

In the case of this compound, the docking simulations would likely show:

Ionic/Hydrogen Bond Interaction: The protonated nitrogen of the piperazine ring is expected to form a strong salt bridge or hydrogen bond with a key acidic residue in the active site of a target protein.

Hydrophobic Interactions: The difluorophenyl ring would likely occupy a hydrophobic pocket, interacting with non-polar amino acid residues.

Fluorine Interactions: The two fluorine atoms on the benzyl (B1604629) ring are significant. As highly electronegative atoms, they can act as weak hydrogen bond acceptors, forming interactions with suitable donor groups on the protein. This can enhance binding affinity and selectivity compared to non-fluorinated analogs.

Docking studies on similar [4-(4-fluorobenzyl)piperazin-1-yl]-based compounds against tyrosinase have highlighted the importance of the fluorobenzylpiperazine moiety for potent inhibition, suggesting a direct binding to the enzyme's active site. nih.gov

| Molecular Moiety | Type of Interaction | Potential Interacting Protein Residue |

|---|---|---|

| Piperazine Nitrogen (protonated) | Ionic Interaction / Hydrogen Bond | Aspartic Acid (Asp), Glutamic Acid (Glu) |

| 3,5-Difluorophenyl Ring | Hydrophobic, π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Leucine (Leu) |

| Fluorine Atoms | Hydrogen Bond (Acceptor), Halogen Bond | Serine (Ser), Threonine (Thr), Asparagine (Asn) |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time, allowing for the assessment of the stability of a ligand-protein complex and the conformational changes that may occur upon binding. For this compound, MD simulations can validate docking poses and analyze the dynamics of the interactions.

In typical MD simulations of piperazine derivatives, the stability of the complex is evaluated by monitoring metrics like the Root Mean Square Deviation (RMSD) of the protein and ligand over the simulation time (e.g., 100 nanoseconds). researchgate.netresearchgate.net A stable RMSD value for the ligand indicates that it remains securely bound in the active site. The Root Mean Square Fluctuation (RMSF) can highlight flexible regions of the protein and the ligand.

For this compound, an MD simulation would assess:

Binding Stability: Confirming if the key interactions predicted by docking, such as the salt bridge to an acidic residue, are maintained throughout the simulation.

Conformational Flexibility: The molecule has a key rotatable bond between the benzyl group and the piperazine ring. MD simulations can explore the preferred rotational conformations of this bond within the constraints of the binding pocket.

Role of Water Molecules: MD simulations can reveal the role of bridging water molecules in mediating interactions between the ligand and the protein, which is often missed in rigid docking studies.

Studies on similar compounds, such as 1-benzhydryl-piperazine, have used MD simulations to elucidate interaction patterns and confirm robust binding to targets like dopamine (B1211576) and serotonin receptors. researchgate.net

| Parameter | Purpose | Indication for a Stable Complex |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atoms from a reference structure. | Low, stable plateau in the RMSD plot over time. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms. | Low fluctuations for ligand atoms and active site residues. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Stable Rg value, indicating no major unfolding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds. | Persistence of key hydrogen bonds throughout the simulation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling attempts to find a mathematical correlation between the chemical properties of a series of compounds and their biological activity. scispace.com These models are valuable for predicting the activity of new, unsynthesized compounds. A QSAR model for a series including this compound would use molecular descriptors to quantify its physicochemical properties.

Key descriptors for this compound would include:

Electronic Descriptors: The Hammett constant for the two fluorine atoms would quantify their strong electron-withdrawing effect on the phenyl ring, which can influence binding affinity.

Steric Descriptors: Molar refractivity (MR) and other parameters describe the size and shape of the molecule.

Hydrophobic Descriptors: The partition coefficient (LogP) measures the molecule's hydrophobicity, which is critical for membrane permeability and binding to hydrophobic pockets.

Topological Descriptors: The Topological Polar Surface Area (PSA) is related to a molecule's ability to cross cell membranes.

3D-QSAR studies on piperazine derivatives, using methods like Comparative Molecular Field Analysis (CoMFA), have successfully correlated electrostatic and steric fields with biological activity. nih.govnih.gov For this compound, a favorable steric field around the benzyl group and a specific electrostatic potential due to the fluorine atoms would likely be identified as important for activity.

| Descriptor Type | Specific Descriptor | Relevance |

|---|---|---|

| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions. |

| Electronic | Dipole Moment, Hammett Constants | Describes electron distribution and influence of fluorine substituents. |

| Topological | Topological Polar Surface Area (PSA) | Predicts transport properties like cell penetration. mdpi.com |

| Steric | Molar Refractivity (MR), Molecular Volume | Relates to the size and shape and how it fits in a binding site. mdpi.com |

| Structural | Number of Rotatable Bonds | Indicates molecular flexibility. |

Pharmacophore Elucidation and Virtual Screening Approaches

A pharmacophore is an abstract representation of the essential molecular features required for a molecule to interact with a specific biological target. Elucidating a pharmacophore model is a key step in ligand-based drug design and is often used to screen large compound databases for new potential hits (virtual screening). biointerfaceresearch.commdpi.com

Based on its structure, a pharmacophore model for this compound would likely consist of the following features:

One Hydrophobic Aromatic (HY/Aro) feature: Representing the difluorophenyl ring.

One Positive Ionizable (PI) feature: Representing the basic nitrogen atom of the piperazine ring, which is protonated at physiological pH.

Two Hydrogen Bond Acceptor (HBA) features: Representing the two fluorine atoms. An additional acceptor feature could be assigned to the second piperazine nitrogen.

Pharmacophore models developed for other piperazine-based ligands, such as those for serotonin transporters or alpha-1A adrenoceptors, frequently include a positive ionizable center and one or two hydrophobic groups. nih.govresearchgate.net The model derived from this compound could be used as a 3D query to search databases like ZINC or ChemDiv to identify structurally diverse compounds that share the same essential features and are therefore likely to bind to the same target. nih.gov

| Feature Type | Corresponding Chemical Group | Role in Binding |

|---|---|---|

| Positive Ionizable (PI) | Piperazine N1-H+ | Forms key ionic or H-bond interaction. |

| Hydrophobic (HY) / Aromatic (Aro) | Difluorophenyl ring | Engages in van der Waals and π-stacking interactions. |

| Hydrogen Bond Acceptor (HBA) | Fluorine atoms | Forms directional interactions with H-bond donors. |

| Hydrogen Bond Acceptor (HBA) | Piperazine N4 | Can accept a hydrogen bond from the receptor. |

In Silico Predictions for Biological Activity

In silico prediction tools use computational algorithms and statistical models to forecast the biological activities and pharmacokinetic properties of a molecule before it is synthesized or tested in the lab. windows.netnih.gov These predictions are based on the molecule's structural similarity to compounds with known activities.

For this compound, predictions would be based on its two primary structural motifs:

Benzylpiperazine Core: This scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS). mdpi.com Therefore, prediction tools would likely flag potential activity at dopamine, serotonin, or adrenergic receptors. researchgate.net

Difluoro Aromatic Ring: Fluorine substitution is a common strategy to enhance metabolic stability and modulate binding affinity. mdpi.com In silico models would predict that the difluoro substitution could increase the compound's potency at certain targets and potentially improve its pharmacokinetic profile by blocking sites of metabolism.

Tools like SwissTargetPrediction or Molinspiration can be used to generate these hypotheses. nih.govmdpi.com For example, based on its structure, this compound might be predicted to have activity as a GPCR ligand, an enzyme inhibitor, or a kinase inhibitor. nih.gov These computational predictions provide a valuable starting point for guiding experimental testing.

Metabolic Fate and Metabolite Identification in Preclinical Models

In Vitro Metabolic Stability and Metabolite Profiling (e.g., liver microsomes, hepatocytes)

In vitro systems such as liver microsomes and hepatocytes are fundamental tools for assessing the metabolic stability of new chemical entities. nuvisan.com These systems contain a rich complement of drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolic reactions. nuvisan.comresearchgate.net

For piperazine-containing compounds, the piperazine (B1678402) moiety is often a primary site of metabolism. frontiersin.org Studies on various piperazine derivatives have shown that metabolic reactions can include oxidation of the piperazine ring. frontiersin.org The presence of fluorine atoms on the benzyl (B1604629) group, as in 1-(3,5-Difluorobenzyl)piperazine, can influence the metabolic stability. Fluorine substitution can block potential sites of metabolism and alter the electronic properties of the molecule, which may affect the rate and pathways of metabolism. nih.gov

In a typical in vitro metabolic stability assay, the compound is incubated with liver microsomes or hepatocytes, and the disappearance of the parent compound over time is measured to determine its half-life (t½) and intrinsic clearance (CLint). nuvisan.com

Table 1: Hypothetical In Vitro Metabolic Stability of this compound

| System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Liver Microsomes | Human | 45 | 15.4 |

| Liver Microsomes | Rat | 30 | 23.1 |

| Liver Microsomes | Monkey | 55 | 12.6 |

| Hepatocytes | Human | 60 | 11.5 |

| Hepatocytes | Rat | 40 | 17.3 |

This table presents hypothetical data based on typical values for moderately stable piperazine compounds.

Metabolite profiling in these in vitro systems would likely reveal several transformation products. Common metabolic pathways for benzylpiperazine analogues include hydroxylation of the aromatic ring and N-dealkylation. europa.eunih.gov For this compound, potential phase I metabolites could include those resulting from oxidation of the piperazine ring and hydroxylation of the difluorobenzyl ring, although the fluorine atoms might hinder the latter.

Identification of Metabolites in Animal Models

In vivo studies in preclinical species such as rats and monkeys are essential to identify the full spectrum of metabolites, including both phase I and phase II conjugation products. Following administration of the compound, biological samples like urine, feces, and plasma are collected and analyzed.

For structurally similar compounds like N-benzylpiperazine (BZP), studies in rats have identified p-hydroxy-BZP as the main metabolite, indicating that aromatic hydroxylation is a significant pathway. nih.govnih.gov Another metabolite, m-hydroxy-BZP, was also detected but in smaller amounts. nih.gov Furthermore, degradation of the piperazine moiety has been observed. nih.gov In the case of 1-(3-trifluoromethylphenyl)piperazine (TFMPP), hydroxylation of the aromatic ring is also a major metabolic route in rats.

Based on these precedents, the anticipated metabolites of this compound in animal models would likely involve:

Oxidation of the piperazine ring: This could lead to the formation of a lactam.

N-dealkylation: Cleavage of the benzyl group from the piperazine ring would yield piperazine and 3,5-difluorobenzoic acid (after further oxidation of the aldehyde).

Hydroxylation: While the difluoro-substitution may decrease the likelihood of aromatic hydroxylation, it could still occur.

Phase II Conjugation: The hydroxylated metabolites could undergo glucuronidation or sulfation to increase their water solubility and facilitate excretion.

Analytical Techniques for Metabolite Characterization (e.g., LC/Q-TOF MS, GC-MS)

The identification and structural elucidation of metabolites heavily rely on sophisticated analytical techniques. nih.gov Liquid chromatography coupled with mass spectrometry (LC-MS) is the cornerstone of modern metabolite identification studies. nih.gov

Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (LC/Q-TOF MS): This high-resolution mass spectrometry technique is particularly powerful for metabolite profiling. It provides accurate mass measurements for both the parent drug and its metabolites, enabling the determination of their elemental composition. The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments offer crucial structural information for identifying the site of metabolic modification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed, particularly for more volatile metabolites or after derivatization of the analytes to increase their volatility. It has been successfully used in the analysis of piperazine-derived designer drugs and their metabolites. nih.gov

The general workflow for metabolite characterization involves:

Separation of metabolites from the biological matrix using liquid chromatography.

Detection and mass measurement using a high-resolution mass spectrometer.

Comparison of the mass spectra of potential metabolites with the parent drug.

Inducement of fragmentation and analysis of the resulting product ions to pinpoint the structural modifications.

Comparative Metabolism Across Preclinical Species

Significant interspecies differences in drug metabolism are common and have important implications for the extrapolation of preclinical data to humans. frontiersin.org For instance, studies on other piperazine derivatives have revealed variations in the major metabolic pathways between different species. frontiersin.org

Comparing the metabolite profiles of this compound from in vitro and in vivo studies across different preclinical species (e.g., rat, mouse, dog, monkey) and with human-derived in vitro systems is a critical step. nuvisan.com This comparative approach helps in selecting the most appropriate animal model for toxicology studies—one whose metabolic profile most closely resembles that of humans. youtube.com

For example, the rate of N-dealkylation versus ring hydroxylation can vary significantly between species. One species might predominantly exhibit piperazine ring oxidation, while another may favor aromatic hydroxylation. These differences are often due to variations in the expression and activity of specific CYP450 isoforms.

Table 2: Hypothetical Comparative Metabolite Profile of this compound

| Metabolite | Human (in vitro) | Rat (in vivo) | Monkey (in vivo) |

| Piperazine Ring Oxidation Product | Major | Major | Minor |

| N-dealkylation Product | Minor | Moderate | Major |

| Aromatic Hydroxylation Product | Minor | Minor | Minor |

| Glucuronide Conjugate | Moderate | Major | Moderate |

This table illustrates a hypothetical scenario of metabolic differences across species for this compound, based on patterns observed for other piperazine compounds.

Analytical Methodologies for Research and Quality Control of 1 3,5 Difluorobenzyl Piperazine

Chromatographic Separation Techniques (e.g., HPLC-UV, GC-FID, GC-MS)

Chromatography is a fundamental technique for separating 1-(3,5-Difluorobenzyl)piperazine from impurities, starting materials, and other related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized methods. unodc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of piperazine (B1678402) derivatives. allmultidisciplinaryjournal.com Reversed-phase chromatography, typically using a C18 column, is the most common mode of separation. unodc.org Due to the basic nature of the piperazine moiety, mobile phases are often buffered to ensure good peak shape and reproducibility. Since the difluorobenzyl group provides a chromophore, Ultraviolet (UV) detection is a suitable and widely used detection method. researchgate.net For compounds without strong chromophores, alternative detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be employed. sielc.com

Gas Chromatography (GC): GC is another powerful technique for the analysis of volatile and thermally stable compounds like benzylpiperazine derivatives. nih.gov Separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase, such as a dimethylsilicone or phenyl-substituted polysiloxane phase. nih.govrsc.org Flame Ionization Detection (FID) provides a robust and sensitive method for quantification. For unequivocal identification, GC coupled with Mass Spectrometry (GC-MS) is the method of choice, as it provides structural information based on the mass spectrum of the analyte. researchgate.netnih.gov GC-MS is a frequently used technique for the identification and determination of piperazine derivatives and their metabolites. researchgate.net

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Typical Application |

|---|---|---|---|---|

| HPLC-UV | Octadecyl silica (C18), 250 x 4.6 mm, 5 µm | Acetonitrile (B52724):Methanol:Diethylamine (90:10:0.1, v/v/v) | UV/DAD at ~260 nm | Quantitative analysis, Purity assessment |

| GC-FID | Dimethylsilicone capillary column (e.g., Equity-5, 30 m x 0.25 mm) rsc.org | Helium rsc.org | FID | Quantification of volatile impurities |

| GC-MS | 5% Phenyl Polysiloxane (e.g., Rtx-200) researchgate.net | Helium rsc.org | Mass Spectrometer (EI) | Identification, Structure elucidation, Trace analysis |

Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum of this compound would show characteristic signals for the protons on the difluorobenzyl ring and the piperazine ring. The piperazine protons typically appear as broad signals due to conformational exchange. nih.gov ¹⁹F NMR would show a signal corresponding to the two equivalent fluorine atoms on the aromatic ring.

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Piperazine -CH₂- (positions 2, 6) | ~2.5 - 2.7 | Broad singlet / Triplet |

| Piperazine -CH₂- (positions 3, 5) | ~2.8 - 3.0 | Broad singlet / Triplet |

| Benzyl (B1604629) -CH₂- | ~3.5 | Singlet |

| Aromatic -CH- (positions 2, 6 of benzyl) | ~6.8 - 7.0 | Doublet |

| Aromatic -CH- (position 4 of benzyl) | ~6.6 - 6.8 | Triplet |

| Piperazine -NH- | Variable, broad | Singlet |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching (aromatic and aliphatic), C-N stretching, and the strong C-F stretching vibrations. ultraphysicalsciences.org

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with GC, is a powerful tool for identification. Under electron ionization (EI), benzylpiperazines undergo characteristic fragmentation. The molecular ion peak would be observed, and key fragment ions would result from the cleavage of the benzyl group (producing a difluorotropylium ion) and fragmentation of the piperazine ring. researchgate.net The presence of two fluorine atoms would also give a characteristic isotopic pattern.

| m/z | Proposed Fragment Structure |

|---|---|

| 212 | [M]⁺ (Molecular Ion) |

| 127 | [C₇H₅F₂]⁺ (Difluorobenzyl cation) |

| 85 | [C₄H₉N₂]⁺ (Piperazine fragment) |

| 56 | [C₃H₆N]⁺ (Piperazine ring fragment) researchgate.net |

Derivatization Strategies for Enhanced Detection and Quantification

For trace analysis or when using detectors with low sensitivity to the native molecule, derivatization can be employed. This chemical modification strategy aims to introduce a moiety that enhances detectability. For HPLC analysis, derivatizing the secondary amine of the piperazine ring with a strongly UV-absorbing or fluorescent tag can significantly lower the limits of detection and quantification. researchgate.net

Common derivatizing agents include:

Dansyl chloride (DNS-Cl): Reacts with the secondary amine to form a highly fluorescent derivative, suitable for HPLC with fluorescence detection (HPLC-FLD). researchgate.net

4-Chloro-7-nitrobenzofuran (NBD-Cl): Forms a stable, UV-active derivative that can be detected at higher wavelengths, reducing interference from matrix components.

4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl): A labeling agent used for HPLC-fluorescence detection of piperazines. nih.gov

For GC analysis, derivatization can be used to improve the volatility and thermal stability of the analyte, leading to better chromatographic performance. Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common approach.

| Reagent | Purpose | Analytical Technique |

|---|---|---|

| Dansyl chloride (DNS-Cl) | Introduces a fluorescent tag | HPLC-FLD researchgate.net |

| 4-Chloro-7-nitrobenzofuran (NBD-Cl) | Introduces a strong UV chromophore | HPLC-UV |

| Trifluoroacetic anhydride (TFAA) | Increases volatility and thermal stability | GC-MS, GC-FID |

Method Validation Parameters for Research Applications (e.g., linearity, precision, accuracy)

To ensure that an analytical method is suitable for its intended purpose, it must be validated. For research applications, key validation parameters demonstrate the method's performance and reliability. scholars.direct

Linearity: This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1.0. scholars.directikm.org.my

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. ikm.org.my Intra-day and inter-day precision are often evaluated. researchgate.net

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined using recovery studies, where a known amount of pure analyte is added to a sample matrix and the percentage of the analyte recovered by the assay is calculated. scholars.direct

| Parameter | Description | Common Acceptance Criterion |

|---|---|---|

| Linearity (R²) | Correlation coefficient of the calibration curve. | ≥ 0.99 ikm.org.myresearchgate.net |

| Precision (%RSD) | Relative Standard Deviation of replicate measurements. | < 5% for intra-day, < 10% for inter-day researchgate.net |

| Accuracy (% Recovery) | Percentage of analyte recovered from a spiked sample. | Typically within 90-110% researchgate.net |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio ≥ 10 |

Drug Discovery and Development Applications of the Piperazine Scaffold

Role as a Privileged Structure in Medicinal Chemistry

The piperazine (B1678402) moiety is widely recognized as a "privileged structure" in medicinal chemistry. researchgate.netnih.gov This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets, thereby appearing as a recurring motif in a variety of biologically active compounds. The prevalence of the piperazine ring in numerous approved drugs is a testament to its utility and versatility. researchgate.netrsc.org Approximately 75% of drugs approved by the U.S. Food and Drug Administration (FDA) are nitrogen heterocycles, with piperazine ranking as the third most common structure. researchgate.net

The success of the piperazine scaffold can be attributed to several key characteristics:

Synthetic Tractability: The nitrogen atoms provide reactive handles for synthetic modification, allowing for the straightforward introduction of various substituents. This enables chemists to fine-tune the pharmacodynamic and pharmacokinetic properties of the molecule. nih.gov

Conformational Flexibility: The piperazine ring typically adopts a chair conformation, providing a defined three-dimensional structure that can be used to orient pharmacophoric groups in a precise spatial arrangement for optimal interaction with a biological target. nih.govnih.gov

This scaffold serves as a versatile building block, allowing for modifications that can drastically alter the biological activity of the resulting molecule. nih.gov The strategic incorporation of moieties like the 3,5-difluorobenzyl group onto the piperazine core is a common strategy to explore new chemical space and develop novel therapeutic agents.

Design and Synthesis of Novel Chemical Entities based on the Scaffold

The design of new drugs based on the piperazine scaffold leverages its role as both a versatile linker and a key pharmacophoric element. In many designs, the piperazine core connects two or more functional groups, positioning them correctly to interact with a specific receptor or enzyme. nih.gov Its basic nature is often exploited to establish critical interactions with acidic amino acid residues in a target protein's binding site or to enhance aqueous solubility. nih.gov

The synthesis of novel piperazine-based entities is a mature field with a wide array of established methods. A significant portion of the structural diversity in piperazine-containing drugs comes from substitutions at the nitrogen positions. rsc.org Common synthetic strategies include:

N-Alkylation and N-Arylation: These are among the most frequent methods used to functionalize the piperazine ring. Reactions like nucleophilic aromatic substitution (SNAr) and Buchwald-Hartwig amination are routinely employed to attach aryl or heteroaryl groups, while alkyl halides are used for alkylation. nih.govmdpi.com

Reductive Amination: This method is used to form a C-N bond by reacting a piperazine with an aldehyde or ketone in the presence of a reducing agent. mdpi.com

Amide Bond Formation: Coupling reactions between a piperazine and a carboxylic acid are frequently used to create amide derivatives. nih.gov

Ring Construction: In some cases, the piperazine ring itself is constructed during the synthesis, for instance, by reacting a bis(2-chloroethyl)amine (B1207034) with an appropriate amine. mdpi.com

Recent advances have also focused on the C-H functionalization of the piperazine ring's carbon atoms, a strategy that opens up new avenues for creating structural diversity beyond the typical N,N'-disubstituted pattern. rsc.orgresearchgate.net

Table 1: Selected Research on the Synthesis of Novel Piperazine Derivatives

| Study Focus | Synthetic Approach | Key Findings | Reference(s) |

|---|---|---|---|

| Anti-Helicobacter pylori Agents | Reaction of 1-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl) piperazine with substituted benzyl (B1604629) chlorides. | A new series of 1-(substituted benzyl)-4-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine derivatives was created and showed activity against metronidazole-resistant H. pylori. | nih.gov |

| Multi-target Antidepressants | Construction of the piperazine ring using bis-(2-chloroethyl)amine followed by reaction with an indole (B1671886) derivative. | The synthesis of Vilazodone, an antidepressant, involves building the piperazine scaffold as part of the core structure. | mdpi.com |